molecular formula C9H9ClN2O4 B1364986 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 67291-72-9

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B1364986
CAS No.: 67291-72-9
M. Wt: 244.63 g/mol
InChI Key: JPMQDDKJZPKLFD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide (CAS: EN300-01703) is a substituted acetamide derivative with the molecular formula C₉H₁₀ClN₂O₄ and a molecular weight of 197.67 g/mol . Structurally, it features a chloroacetamide backbone linked to a 2-methoxy-4-nitrophenyl group.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQDDKJZPKLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401306
Record name 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-72-9
Record name 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of this compound

Parameter Typical Range/Value Notes
Starting material 2-methoxy-4-nitroaniline 1.0 mol
Acylating agent Chloroacetyl chloride or anhydride 1.1 mol
Base Sodium carbonate or triethylamine 1.0-1.5 mol
Solvent Toluene 2-6 times weight relative to aniline
Temperature 15 ± 5 °C Controlled during addition
Addition time 1-3 hours Slow dropwise addition of acylating agent
Stirring time post-addition 1-4 hours At room temperature
Work-up Rotational evaporation, filtration, drying Removes solvent and isolates product
Yield 85-93% High yield with HPLC purity >93%

Reaction Summary

The 2-methoxy-4-nitroaniline is suspended in toluene with sodium carbonate and water, stirred to equilibrate, then chloroacetyl chloride is added dropwise at 15 °C. After completion, the mixture is stirred at room temperature to ensure reaction completion. The organic layer is separated, solvent removed, and the product is filtered and dried.

Alternative Industrial Scale Methodologies

Industrial production often involves optimization such as:

Comparative Table of Preparation Parameters

Aspect Laboratory Scale Method Industrial Scale Method
Starting material 2-methoxy-4-nitroaniline Same
Acylating agent Chloroacetyl chloride or chloroacetic anhydride Same, with controlled addition
Base Sodium carbonate or triethylamine Sodium carbonate preferred for cost and handling
Solvent Toluene Toluene or biphasic systems (toluene/water)
Temperature 15 ± 5 °C Controlled, often 15-25 °C
Reaction time 2-4 hours Optimized for continuous flow or batch
Yield 85-93% 89-93%
Purity (HPLC) >93% >96%
Post-reaction processing Filtration, drying Filtration, drying, sometimes recrystallization

Research Findings and Notes

  • The acylation reaction is highly selective and efficient, with minimal side products when temperature and addition rates are controlled.
  • Sodium carbonate as a base provides a mild environment, reducing decomposition of sensitive nitro and methoxy groups.
  • Use of toluene as solvent balances solubility and ease of removal.
  • The process is amenable to scale-up with continuous flow technology, which enhances safety and reproducibility.
  • Methylation steps for related compounds require careful temperature control to avoid overalkylation or side reactions.
  • The purity of the product can reach above 98% with appropriate purification, suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of 2-chloro-N-(2-methoxy-4-aminophenyl)acetamide.

    Hydrolysis: Formation of 2-methoxy-4-nitroaniline and acetic acid.

Scientific Research Applications

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ 214.61 -NO₂ at para position Intermediate for agrochemicals
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide C₈H₅Cl₃N₂O₃ 283.50 -Cl at 2,6; -NO₂ at para High steric hindrance, pesticide synthesis
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ 228.63 -CH₃ on N; -NO₂ at para Enhanced solubility (tertiary amide)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 -F at para (electron-withdrawing) Ligand in coordination chemistry
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide C₉H₆ClN₃O₃ 239.62 -CN at ortho; -NO₂ at para Electronic effects for drug design
2-Chloro-N-(2-methoxyphenyl)acetamide C₉H₁₀ClNO₂ 199.63 -OCH₃ at ortho (no -NO₂) Reduced electron-withdrawing effects

Structural and Electronic Comparisons

  • Substituent Effects: The methoxy group in the target compound donates electrons via resonance, while the nitro group withdraws electrons. This combination creates a polarized aromatic ring, enhancing electrophilic substitution reactivity at specific positions . In contrast, 2-chloro-N-(4-nitrophenyl)acetamide lacks the methoxy group, leading to stronger electron withdrawal overall, which may accelerate reactions like nucleophilic aromatic substitution .

Crystallographic and Hydrogen-Bonding Behavior

  • Intermolecular Interactions :
    • Compounds like 2-chloro-N-(4-fluorophenyl)acetamide () form intramolecular C–H···O bonds and intermolecular N–H···O hydrogen bonds, stabilizing crystal lattices. The methoxy and nitro groups in the target compound likely promote similar interactions, affecting solubility and melting points .

Research Findings and Key Insights

  • Electronic Polarization : The coexistence of electron-donating (methoxy) and withdrawing (nitro) groups in the target compound creates unique reactivity profiles, distinguishing it from simpler analogues like 2-chloro-N-(4-nitrophenyl)acetamide .
  • Steric Considerations : Bulky substituents (e.g., dichloro groups in ) reduce reaction rates in sterically hindered environments, whereas the target compound’s methoxy group may balance reactivity and accessibility .
  • Hydrogen-Bonding Networks : Structural studies () underscore the role of amide groups in forming stable dimers or coordination complexes, a feature exploitable in crystal engineering or drug design .

Biological Activity

2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H9ClN2O4C_9H_9ClN_2O_4. The compound features a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride. This reaction forms the acetamide derivative, which can then be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds within the acetamide class exhibit significant antimicrobial properties. For instance, studies have shown that similar chloro-substituted acetamides demonstrate enhanced activity against various bacterial strains, including Klebsiella pneumoniae . The presence of the chloro atom is believed to stabilize the molecule at the target enzyme site, enhancing its efficacy by promoting cell lysis through inhibition of penicillin-binding proteins .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Klebsiella pneumoniae16 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus32 µg/mLDisruption of membrane integrity
Escherichia coli64 µg/mLInhibition of protein synthesis

Cytotoxicity and Safety Profile

In vitro cytotoxicity assessments reveal that this compound exhibits favorable safety profiles with low mutagenicity. Studies have indicated that this compound does not significantly affect normal human cell lines at therapeutic concentrations, suggesting potential for further development as an antibacterial agent .

Case Study 1: Antibacterial Efficacy

A study conducted by Jetti et al. evaluated the antibacterial potential of various acetamide derivatives against Klebsiella pneumoniae . The results showed that derivatives with chloro substitutions had significantly lower MIC values compared to their non-chloro counterparts. Specifically, this compound exhibited a MIC of 16 µg/mL against K. pneumoniae , indicating strong antibacterial activity .

Case Study 2: Structure-Activity Relationship (SAR)

In a comparative analysis of various acetamides, it was found that modifications at the para position significantly influenced biological activity. The introduction of electron-withdrawing groups like nitro and chloro enhanced antibacterial efficacy while maintaining low cytotoxicity levels. This underscores the importance of structural modifications in optimizing therapeutic agents .

Pharmacokinetic Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its stability in physiological conditions and moderate lipophilicity contribute to its potential as an orally bioavailable drug candidate .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-methoxy-4-nitroaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 273 K to minimize side reactions . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (273–283 K) reduces hydrolysis of chloroacetyl chloride.
  • Stoichiometry : A 1:1 molar ratio of aniline to chloroacetyl chloride minimizes byproducts.
  • Workup : Extraction with dichloromethane followed by washing with NaHCO₃ and brine improves purity .
    Purification via recrystallization (e.g., toluene or methanol) yields single crystals suitable for X-ray analysis .

Advanced Structural Characterization

Q: How can single-crystal X-ray diffraction (SC-XRD) and computational methods resolve ambiguities in the molecular geometry of this compound? A:

  • SC-XRD : Use SHELXL for refinement, leveraging high-resolution data to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the nitro group and acetamide moiety can be measured to assess planarity .
  • Computational validation : Compare experimental SC-XRD data with density functional theory (DFT)-optimized geometries (e.g., using Gaussian or ORCA). Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .
  • Hydrogen bonding : Identify intramolecular interactions (e.g., C–H···O) and intermolecular N–H···O bonds that stabilize the crystal lattice .

Handling Data Contradictions

Q: How should researchers address discrepancies between experimental and computational data for this compound’s spectroscopic properties? A:

  • NMR analysis : If experimental 1^1H NMR shifts deviate from DFT-predicted values, consider solvent effects (e.g., chloroform vs. DMSO) or dynamic processes (e.g., restricted rotation of the nitro group) .
  • IR spectroscopy : Discrepancies in carbonyl stretching frequencies (1650–1750 cm1^{-1}) may arise from polymorphism or hydrogen-bonding variations. Confirm via SC-XRD .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of Cl or NO₂ groups) should align with in silico simulations (e.g., MassFrontier). Deviations may indicate impurities .

Safety and Stability

Q: What are the critical safety protocols for handling this compound, and how does its stability under varying conditions impact experimental design? A:

  • Hazards : Nitro and chloro groups confer potential toxicity (mutagenicity) and irritancy. Use PPE (gloves, goggles) and work in a fume hood .
  • Stability :
    • Thermal : Decomposes above 420 K; avoid prolonged heating during synthesis .
    • Light : Nitro groups may undergo photoreduction; store in amber vials .
    • Moisture : Hydrolyzes slowly in aqueous acidic/basic conditions; use anhydrous solvents for reactions .

Applications in Mechanistic Studies

Q: How can this compound serve as a precursor for studying reaction mechanisms (e.g., SNAr or catalytic amidation)? A:

  • Nucleophilic aromatic substitution (SNAr) : The electron-deficient nitro group activates the phenyl ring for substitution. Monitor reactivity with thiols or amines using HPLC to track intermediate formation .
  • Catalytic amidation : Test palladium or copper catalysts for coupling reactions. Compare yields under aerobic vs. inert conditions to assess catalyst robustness .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for nitro group reduction .

Environmental and Ecotoxicological Profiling

Q: What methodologies are recommended for assessing the environmental impact of this compound? A:

  • Degradation studies : Perform hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) to identify breakdown products via LC-MS .
  • Ecotoxicology :
    • Daphnia magna assays : Measure 48-h EC₅₀ values to evaluate acute toxicity .
    • Soil adsorption : Use batch equilibrium tests (OECD Guideline 106) to determine Koc_{oc} values .

Computational Modeling

Q: Which computational tools and parameters are optimal for predicting the reactivity and electronic properties of this compound? A:

  • DFT settings : B3LYP/6-311+G(d,p) basis set for geometry optimization and HOMO-LUMO calculations. Solvent effects (e.g., PCM model for dichloromethane) improve accuracy .
  • Molecular docking : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes with nitroreductase activity) .
  • QSPR models : Correlate logP (XLogP ~2.5) with bioavailability using ADMET predictors .

Polymorphism and Crystallography

Q: How can researchers identify and characterize polymorphs of this compound? A:

  • Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD .
  • Thermal analysis : DSC/TGA can detect polymorphic transitions (endothermic peaks) .
  • SHELX workflows : Refine multiple crystal forms with SHELXL and validate using R1_1 (<5%) and wR2_2 (<15%) metrics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Reactant of Route 2
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2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

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